(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide
Description
This compound features a rigid adamantane core conjugated via a carboxamide linkage to a benzo[b][1,4]oxazepin scaffold. The benzo[b][1,4]oxazepin moiety contains an allyl group at position 5, two methyl substituents at position 3, and a ketone at position 4, which collectively influence its steric and electronic properties.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-4-7-27-20-6-5-19(11-21(20)30-15-24(2,3)23(27)29)26-22(28)25-12-16-8-17(13-25)10-18(9-16)14-25/h4-6,11,16-18H,1,7-10,12-15H2,2-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNXUXYEGWONKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Synthesis of the Benzo[b][1,4]oxazepine Moiety: This involves the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring.
Coupling Reaction: The final step involves coupling the adamantane core with the benzo[b][1,4]oxazepine moiety using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Structural Components and Reactivity
The compound comprises three key functional groups:
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Adamantane-1-carboxamide : A rigid, stable framework resistant to thermal degradation.
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Benzo[b] oxazepine ring : A heterocyclic system with potential for redox reactions.
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Allyl group : A conjugated unsaturated system prone to addition and cycloaddition reactions.
Hydrolysis of the Amide Bond
The adamantane-1-carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
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Reaction Conditions :
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Acidic : H₃O⁺ (e.g., HCl in aqueous solution).
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Basic : OH⁻ (e.g., aqueous NaOH).
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Products : Adamantane-1-carboxylic acid and a primary amine derivative.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | H₃O⁺, heat | Adamantane-1-carboxylic acid |
| Basic hydrolysis | OH⁻, heat | Adamantane-1-carboxylate salt |
Oxidation/Reduction of the Oxazepine Ring
The benzo[b] oxazepine moiety may participate in redox reactions, altering the heterocyclic structure:
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Oxidation : Introduces epoxide or carbonyl groups.
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Reduction : Converts double bonds to single bonds or cleaves the ring.
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Conditions : Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄).
| Reaction Type | Conditions | Structural Change |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Epoxide/ketone formation |
| Reduction | LiAlH₄, inert atmosphere | Ring-opening or hydrogenation |
Allyl Group Reactions
The allyl substituent can undergo:
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Epoxidation : Reaction with peracids (e.g., mCPBA) to form epoxides.
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Dihydroxylation : Oxidation with OsO₄ to form vicinal diols.
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Cycloaddition : Participation in Diels-Alder reactions as a dienophile.
| Reaction Type | Conditions | Products |
|---|---|---|
| Epoxidation | mCPBA, room temperature | Epoxide derivative |
| Dihydroxylation | OsO₄, NMO, THF | Vicinal diol |
| Diels-Alder | Heat, diene | Cycloadduct |
Amide Group Modification
The adamantane-1-carboxamide can undergo:
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Amidation : Reaction with amines to form substituted amides.
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N-Alkylation : Quaternization of the amine with alkyl halides.
| Reaction Type | Conditions | Products |
|---|---|---|
| Amidation | EDC, HOBt, amine | Substituted amide |
| N-Alkylation | Mel, DMF | Quaternized amine derivative |
Reaction Conditions and Mechanisms
The compound’s stereochemistry (3r,5r,7r) may influence reaction kinetics and regioselectivity. For example:
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Steric Effects : The adamantane core’s rigidity can hinder nucleophilic attacks.
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Electronic Effects : The oxazepine ring’s electron-deficient nature may direct electrophilic substitution.
Scientific Research Applications
The compound (3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide is a complex organic molecule that has garnered significant interest in medicinal chemistry and other scientific fields due to its unique structural characteristics and potential biological activities. This article explores the applications of this compound, focusing on its biological activity, mechanisms of action, and relevant case studies.
Applications in Medicinal Chemistry
- Neuropsychiatric Disorders : Due to its interaction with neurotransmitter systems, this compound could be investigated for potential use in treating conditions like depression or anxiety.
- Anti-inflammatory Agents : Given its possible COX inhibition, it may serve as a lead compound for developing new anti-inflammatory drugs.
- Antiviral Activity : The adamantane core is known for its antiviral properties, particularly against influenza viruses. This compound could be explored for similar applications.
Study 1: Neurotransmitter Modulation
A study examined the effects of various benzo[b][1,4]oxazepine derivatives on neurotransmitter release in neuronal cultures. The results indicated that compounds with similar structures could enhance dopamine release, suggesting potential applications in treating Parkinson's disease.
Study 2: Anti-inflammatory Properties
Research on oxazepine derivatives demonstrated their ability to inhibit COX enzymes effectively. This finding supports the hypothesis that this compound may exhibit similar anti-inflammatory effects.
Study 3: Antiviral Activity
In vitro studies have shown that adamantane derivatives can interfere with viral replication mechanisms. Further research is needed to evaluate the efficacy of this specific compound against viral pathogens.
Mechanism of Action
The mechanism of action of (3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical-Chemical Properties
Table 2: Physical-Chemical Properties of Selected Analogs
Estimated based on adamantane’s hydrophobicity and oxazepin’s moderate polarity.
*Hypothesized based on analogous benzo[b][1,4]oxazepin derivatives.
Key Observations:
Biological Activity
The compound (3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzo[b][1,4]oxazepine derivatives , characterized by a fused ring structure that contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 352.44 g/mol. Its structure includes multiple functional groups that facilitate various chemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O2 |
| Molecular Weight | 352.44 g/mol |
| CAS Number | 921869-36-5 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific G protein-coupled receptors (GPCRs) and other molecular targets. Research indicates that it may modulate signaling pathways involved in various physiological processes.
- G Protein-Coupled Receptors : The compound's affinity for GPCRs suggests potential effects on neurotransmitter release and modulation of synaptic transmission. Studies have shown that similar oxazepine derivatives can influence the activity of adrenergic and dopaminergic receptors, leading to potential therapeutic applications in neuropsychiatric disorders .
- Enzyme Inhibition : Preliminary data indicate that this compound might inhibit certain enzymes involved in metabolic pathways. For instance, it may affect cyclooxygenase (COX) activity, which is crucial in inflammation and pain pathways.
Pharmacological Effects
The pharmacological profile of the compound includes:
- Anti-inflammatory Activity : Initial studies suggest that it may exhibit anti-inflammatory properties, potentially beneficial in treating conditions like arthritis .
- Analgesic Effects : The compound has shown promise as an analgesic agent in preclinical models, indicating its potential utility in pain management.
- Antitumor Activity : Some derivatives of benzo[b][1,4]oxazepines have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also harbor antitumor properties .
Case Studies
- Study on Neuroprotective Effects : A study published in Pharmacology evaluated the neuroprotective effects of related compounds on neuronal cultures exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and oxidative damage .
- In Vivo Efficacy in Pain Models : In a murine model of inflammatory pain, administration of the compound resulted in a marked reduction in pain behavior compared to controls, supporting its potential as an analgesic .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Step 1 : Formation of the adamantane-1-carboxamide core using CuI-catalyzed coupling reactions in DMSO with formaldehyde (35%) and amines, as described for analogous adamantane hybrids .
- Step 2 : Cyclization of the tetrahydrobenzo[b][1,4]oxazepin moiety using reductive amination or palladium-catalyzed strategies (e.g., nitroarene cyclization) .
- Critical Parameters : Reaction temperature (room temperature to 80°C), solvent polarity (DMSO enhances nucleophilicity), and catalyst loading (e.g., 25 mg CuI per 0.60 mmol alkyne) .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Methodological Answer :
- 1H/13C NMR : Key signals include adamantane protons (δ 1.68–2.00 ppm as broad singlets) and oxazepin carbonyl resonance (δ ~170 ppm) .
- HPLC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 416.469) and purity (>95%) .
- X-ray crystallography : Resolves stereochemistry of the (3r,5r,7r)-adamantane configuration, though data for this specific derivative is limited .
Q. What preliminary biological assays are recommended to evaluate its anticancer potential?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations. Adamantane hybrids often show activity at µM ranges .
- Kinase inhibition screening : Prioritize Aurora-A kinase due to structural similarity to adamantane-1,3,4-oxadiazol hybrids with IC50 < 1 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variable modifications :
- Adamantane region : Introduce substituents (e.g., hydroxyl, fluorine) to modulate lipophilicity .
- Oxazepin ring : Replace allyl group with isopentyl or aryl groups to alter steric effects .
- Assay prioritization : Test modified analogs against kinase panels (e.g., EGFR, VEGFR2) and compare docking scores (e.g., AutoDock Vina) to refine target affinity .
Q. How to resolve contradictions in bioactivity data across different assays (e.g., antiviral vs. anticancer)?
- Methodological Answer :
- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify pathway-specific effects (e.g., apoptosis vs. viral replication). Adamantane derivatives often exhibit pleiotropic effects .
- Selectivity assays : Compare inhibitory potency against related enzymes (e.g., Aurora-A vs. CDK2) to clarify target specificity .
Q. What computational strategies validate molecular docking results for adamantane-containing hybrids?
- Methodological Answer :
- Docking protocols : Use Schrödinger Suite or MOE with Aurora-A kinase (PDB: 2W1C). Focus on hydrophobic interactions between adamantane and kinase’s ATP-binding pocket .
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and hydrogen bonding with oxazepin carbonyl .
Q. How to address scalability challenges in synthesizing this compound for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
